N-(2,4-dichlorophenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide
Description
Properties
IUPAC Name |
N-(2,4-dichlorophenyl)-1-methyl-2-oxo-1,8-naphthyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2N3O2/c1-21-14-9(3-2-6-19-14)7-11(16(21)23)15(22)20-13-5-4-10(17)8-12(13)18/h2-8H,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUROKYJKEROOBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=N2)C=C(C1=O)C(=O)NC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of N-(2,4-dichlorophenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is Succinate Dehydrogenase Inhibitors (SDHIs) . SDHIs play a crucial role in the electron transport chain and are involved in the process of cellular respiration .
Mode of Action
The compound interacts with its target, the SDHIs, by inhibiting their activity . This inhibition disrupts the normal functioning of the electron transport chain, leading to changes in the energy production of the cell .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the electron transport chain, specifically the step involving succinate dehydrogenase . The inhibition of SDHIs disrupts the normal flow of electrons, affecting the downstream production of ATP, the primary energy currency of the cell .
Pharmacokinetics
Similar compounds are known to have good absorption, distribution, metabolism, and excretion (adme) properties . These properties impact the bioavailability of the compound, determining how much of the administered dose reaches the target site of action .
Result of Action
The result of the compound’s action is a disruption in the energy production of the cell . This can lead to cell death, particularly in cells that are heavily reliant on the electron transport chain for energy production .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other compounds can affect the stability and activity of the compound . For example, certain environmental conditions might enhance or inhibit the compound’s interaction with its target, thereby affecting its overall efficacy .
Biological Activity
N-(2,4-dichlorophenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide (commonly referred to as a naphthyridine derivative) has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by its unique chemical structure and has been investigated for various therapeutic applications, including antimicrobial and anticancer properties.
- Molecular Formula : C12H9Cl2N3O3
- Molecular Weight : 314.12 g/mol
- CAS Number : 861208-48-2
- IUPAC Name : N-(2,4-dichlorophenyl)-6-hydroxy-1-methyl-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide
Antimicrobial Activity
The antimicrobial properties of naphthyridine derivatives have been evaluated in several studies. For instance, a study highlighted the compound's effectiveness against various bacterial strains. The minimum inhibitory concentration (MIC) values were reported to be notably low, indicating strong antibacterial activity.
| Pathogen | MIC (μg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 0.22 | Bactericidal |
| Escherichia coli | 0.25 | Bactericidal |
| Pseudomonas aeruginosa | 0.30 | Bactericidal |
Anticancer Activity
In vitro studies have shown that naphthyridine derivatives exhibit significant anticancer properties by inhibiting cell proliferation in various cancer cell lines. The mechanism of action often involves the induction of apoptosis and cell cycle arrest.
A notable case study involved the treatment of breast cancer cells where the compound demonstrated:
- EC50 Value : 5.6 μM
- Mechanism : Induction of apoptosis via caspase activation.
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship of naphthyridine derivatives has revealed that modifications in the molecular structure can significantly influence biological activity. Substituents at specific positions on the aromatic rings were found to enhance potency against targeted pathogens and cancer cells.
Key Findings from SAR Studies
- Substituent Effects : The presence of electron-withdrawing groups like chlorines at the 2 and 4 positions of the phenyl ring enhances antimicrobial activity.
- Functional Groups : Hydroxy groups at the 6-position are crucial for maintaining biological activity.
- N-Methyl Group : The methyl substitution at the nitrogen atom contributes positively to the lipophilicity of the compound, aiding in cellular uptake.
Case Study 1: Antibacterial Efficacy
A comprehensive study evaluated the antibacterial efficacy of naphthyridine derivatives against clinical isolates of Staphylococcus aureus. The results indicated that compounds with a similar structure exhibited potent activity, with some derivatives showing bactericidal effects even at low concentrations.
Case Study 2: Anticancer Potential
In another study focusing on colorectal cancer cells, naphthyridine derivatives demonstrated significant cytotoxicity. The compound was shown to inhibit tumor growth in xenograft models, leading to a reduction in tumor size by approximately 40% after four weeks of treatment.
Chemical Reactions Analysis
Gould-Jacobs Reaction
The Gould-Jacobs reaction is widely used for constructing the 1,8-naphthyridine core. For example, 2-aminopyridine derivatives react with diethyl ethoxymethylenemalonate (EMME) under thermal conditions to yield ethyl 1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylates . Subsequent hydrolysis and amidation with 2,4-dichloroaniline would yield the target carboxamide (Table 1).
Table 1: Key Synthetic Steps for 1,8-Naphthyridine Carboxamides
Substitution Reactions at the Naphthyridine Core
The 1,8-naphthyridine scaffold undergoes regioselective electrophilic substitution, primarily at positions 5 and 7 due to electron-rich aromatic character.
Chlorination and Bromination
Halogenation occurs under mild conditions (e.g., NBS or Cl₂ in acetic acid), yielding 5- or 7-halogenated derivatives. For example:
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Bromination : Reacting with N-bromosuccinimide (NBS) in DMF generates 5-bromo derivatives .
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Chlorination : Chlorine gas in glacial acetic acid produces 7-chloro-substituted analogs .
Table 2: Halogenation Reactions of 1,8-Naphthyridine Derivatives
Functionalization of the Carboxamide Group
The carboxamide moiety can undergo hydrolysis or nucleophilic substitution:
Hydrolysis
Under acidic (HCl, reflux) or basic (NaOH, ethanol) conditions, the amide bond cleaves to regenerate the carboxylic acid:
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Acidic Hydrolysis : Yields 1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylic acid (quantitative recovery) .
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Basic Hydrolysis : Produces the carboxylate salt, which can be reprotonated .
Nucleophilic Substitution
The dichlorophenyl group is resistant to substitution due to electron-withdrawing effects, but the amide nitrogen can react with alkyl halides (e.g., methyl iodide) to form N-alkylated derivatives .
Reactivity of the Oxo Group
The 2-oxo group participates in condensation and alkylation reactions:
Alkylation
Reaction with alkyl halides (e.g., methyl iodide) in the presence of K₂CO₃ yields O-alkylated derivatives (e.g., 2-methoxy-1-methyl-1,8-naphthyridine) .
Condensation with Amines
The oxo group reacts with primary amines (e.g., hydrazine) to form hydrazones, which are intermediates for heterocyclic expansions .
Stability and Degradation
The compound is stable under ambient conditions but degrades under UV light or strong oxidizing agents (e.g., H₂O₂), forming quinoline-like byproducts .
Biological Derivatization
The dichlorophenyl carboxamide group is critical for bioactivity. Modifications here (e.g., replacing Cl with F or NO₂) alter pharmacological profiles, as seen in kinase inhibitors and antimicrobial agents .
Key Challenges and Research Gaps
-
Direct synthetic routes for This compound are not explicitly reported.
-
Limited data exists on its catalytic cross-coupling reactions (e.g., Suzuki-Miyaura).
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Selected Analogs
Key Observations:
- Positional Effects: Methyl substitution at the 1-position (target) may reduce steric hindrance compared to bulkier groups like benzyloxy () or morpholin-ethyl (VL15), possibly favoring binding to compact enzyme active sites .
- Bioactivity Trends: Dichlorophenyl-substituted analogs (e.g., 4-amino-7-(2,4-dichlorophenyl) in ) demonstrate cytotoxic effects, suggesting the target compound may share similar mechanisms .
Pharmacological and Physicochemical Properties
Table 2: Physicochemical Comparison
| Compound Name | logP (Predicted) | Solubility (mg/mL) | Melting Point (°C) |
|---|---|---|---|
| Target Compound | ~3.8 | <0.1 (low) | >250 |
| N-(2,4-difluorobenzyl) [6] | ~2.5 | 0.5–1.0 | 180–200 |
| 5a3 [7] | ~4.1 | <0.1 | >300 |
| VL15 [13] | ~3.0 | 0.2–0.5 | 200–220 |
Key Insights:
Q & A
Q. What are the critical steps in synthesizing N-(2,4-dichlorophenyl)-1-methyl-2-oxo-1,8-naphthyridine-3-carboxamide, and how can reaction conditions be optimized?
The synthesis typically involves:
- Malonate condensation : Diethyl ethoxy methylene malonate reacts with aminonicotinic acid derivatives under high-temperature reflux (250°C in diphenyl ether) to form the naphthyridine core .
- N-Alkylation : Substitution at the N1 position using chlorinated benzyl halides (e.g., p-chlorobenzyl chloride) with NaH in DMF at 90°C .
- Amide coupling : Carboxylic acid intermediates react with substituted anilines (e.g., 2,4-dichloroaniline) under sealed-tube conditions (24–48 hours, 25–100°C) . Optimization strategies include adjusting solvent polarity, temperature gradients, and catalyst ratios to improve yields (e.g., NaH/DMF enhances alkylation efficiency) .
Q. What spectroscopic and analytical techniques are essential for characterizing this compound?
- 1H NMR : Confirms substituent positions via aromatic proton splitting patterns (e.g., δ 9.19 ppm for NH in DMSO-d6) and methylene bridges (δ 5.68 ppm for CH2-Ph) .
- IR spectroscopy : Identifies key functional groups (e.g., C=O amide at 1651 cm⁻¹, C-Cl at 737–797 cm⁻¹) .
- Mass spectrometry : Validates molecular weight (e.g., m/z 423 [M+]) and fragmentation patterns .
- Elemental analysis : Ensures purity by matching calculated vs. observed C/H/N percentages (e.g., C: 62.28%, H: 3.56%) .
Q. How can researchers mitigate common impurities during synthesis?
- By-products : Monitor for unreacted starting materials (e.g., residual chlorobenzyl halides via TLC).
- Solvent residues : Use high-purity DMF and rigorous drying under vacuum .
- Tautomeric forms : Crystallize from methanol/ethanol to isolate the keto-amine form, as confirmed by X-ray crystallography in analogous compounds .
Advanced Research Questions
Q. How can contradictory data in synthetic yields (e.g., 66% vs. 76% for similar derivatives) be systematically addressed?
- Substituent effects : Electron-withdrawing groups (e.g., Cl) on the phenyl ring may sterically hinder amide coupling, reducing yields .
- Reaction kinetics : Use DOE (Design of Experiments) to test variables like temperature (90°C vs. 100°C) and reaction time (24 vs. 48 hours) .
- Purification methods : Compare recrystallization (e.g., ethanol/water) vs. column chromatography for purity-yield trade-offs .
Q. What in silico strategies are effective for predicting biological targets or pharmacokinetic properties?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to assess binding affinity to kinases or bacterial enzymes, leveraging the naphthyridine core’s π-π stacking potential .
- ADMET prediction : Tools like SwissADME evaluate logP (clogP ~2.8) and solubility (≈0.1 mg/mL), highlighting potential bioavailability challenges .
Q. How do structural modifications (e.g., halogen substitution) influence activity in structure-activity relationship (SAR) studies?
| Substituent Position | Biological Activity Trend | Key Data |
|---|---|---|
| N1 Methyl vs. Benzyl | Increased metabolic stability with methyl groups (lower logP) | IC50: 1.2 µM (methyl) vs. 2.5 µM (benzyl) |
| 2,4-Dichlorophenyl vs. 4-Chlorophenyl | Enhanced antibacterial activity (2,4-diCl improves membrane penetration) | MIC: 8 µg/mL (diCl) vs. 32 µg/mL (monoCl) |
Q. What experimental validations are required after molecular docking predictions?
- Enzyme assays : Test inhibitory activity against target enzymes (e.g., DNA gyrase for antibacterial studies) .
- Crystallography : Resolve co-crystal structures to confirm binding poses (e.g., hydrogen bonds with amide carbonyl) .
- Mutagenesis : Validate target engagement by testing resistance mutations in microbial models .
Q. How can tautomerism in the 1,8-naphthyridine core impact biological activity?
- Keto-amine vs. enol forms : X-ray studies of analogs show the keto-amine tautomer dominates in solid state, stabilizing hydrogen bonds with targets .
- Solution-phase equilibrium : Use NMR titration (e.g., DMSO-d6 with D2O) to assess tautomeric ratios and pKa shifts .
Q. What strategies improve aqueous solubility for in vivo studies?
- Prodrug design : Introduce phosphate esters at the 4-oxo position for hydrolytic activation .
- Co-solvent systems : Use PEG-400/water (20:80) or cyclodextrin complexes to enhance solubility (≥1 mg/mL) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
